{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile
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Overview
Description
{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the reaction of cyanuric chloride with methanol to introduce the methoxy group, followed by the substitution of one of the chlorine atoms with pyrrolidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidine or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and pyrrolidine groups may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding or other interactions, contributing to the overall mechanism.
Comparison with Similar Compounds
Similar Compounds
{[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile: Similar structure but with a morpholine ring instead of pyrrolidine.
{[4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13N5O2 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H13N5O2/c1-16-9-12-8(15-5-2-3-6-15)13-10(14-9)17-7-4-11/h2-3,5-7H2,1H3 |
InChI Key |
NENQWQVJJPYYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)OCC#N |
Origin of Product |
United States |
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